molecular formula C9H20Sn B14160504 Stannane, cyclohexyltrimethyl- CAS No. 3531-48-4

Stannane, cyclohexyltrimethyl-

Cat. No.: B14160504
CAS No.: 3531-48-4
M. Wt: 246.96 g/mol
InChI Key: FEWVPXQAXJQHKL-UHFFFAOYSA-N
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Description

Contextualization within Organotin Compound Research

The study of organotin compounds, or organostannanes, dates back to 1849 with the synthesis of diethyltin (B15495199) diiodide by Edward Frankland. lupinepublishers.comlupinepublishers.comeuropub.co.ukwikipedia.org The field saw significant expansion in the 20th century, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Early research in organotin chemistry was pioneered by chemists such as Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.comeuropub.co.uk

A major surge in interest occurred in the mid-20th century when the industrial applications of organotin compounds became apparent, notably as stabilizers for polyvinyl chloride (PVC), biocides, and catalysts. lupinepublishers.comeuropub.co.uk This revival of interest, significantly driven by the work of van der Kerk and his colleagues in the Netherlands, laid the groundwork for a deeper understanding of the synthesis, reactivity, and structure of these compounds. lupinepublishers.comlupinepublishers.comeuropub.co.uk Research into compounds like cyclohexyltrimethylstannane is a direct continuation of this legacy, focusing on the nuanced roles that specific alkyl and cycloalkyl groups play in the reactivity and utility of organostannanes.

Significance of Organotin Compounds as Synthetic Reagents and Intermediates

Organotin compounds are indispensable tools in modern organic synthesis. numberanalytics.com Their significance stems from their versatility, acting as effective reagents and intermediates in a wide array of chemical transformations. sigmaaldrich.comfiveable.me One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which forms a carbon-carbon bond between an organostannane and an organic halide or pseudohalide. numberanalytics.comorganic-chemistry.orgnumberanalytics.compearson.com This reaction has been pivotal in the synthesis of complex organic molecules, including pharmaceuticals and natural products. sigmaaldrich.comnumberanalytics.com

The utility of organotin compounds is further broadened by their classification into alkyltin, aryltin, and vinyltin (B8441512) reagents, each serving specific synthetic purposes. numberanalytics.com Beyond cross-coupling, they are used in radical reactions, reduction of organic halides (as organotin hydrides), and allylation reactions. numberanalytics.comiupac.org The stability of many organostannanes to air and moisture, coupled with their tolerance of a wide range of functional groups, makes them highly practical for multi-step syntheses. fiveable.meorganic-chemistry.org Compounds such as cyclohexyltrimethylstannane serve as valuable intermediates in the synthesis of various organic products, including pharmaceuticals and agrochemicals. ontosight.ai

Historical Development of Cyclohexyltrimethylstannane Research

While the broader field of organotin chemistry has a long history, specific research into cyclohexyltrimethylstannane appears more prominently in the latter half of the 20th century. A significant body of work on this compound emerged in the 1970s, with a focus on its conformational analysis.

A pivotal study by William Kitching, David Doddrell, and John B. Grutzner in 1976 utilized low-temperature carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the conformational equilibria of cyclohexyltrimethylstannane. nanomedicine.comuq.edu.aupurdue.eduacs.orgacs.org This research was crucial in "freezing" the chair-chair interconversion of the cyclohexyl ring, allowing for the detailed study of its conformational preferences. uq.edu.au These studies were part of a broader effort to understand the stereochemical and electronic effects of organometallic substituents on cyclic systems. acs.orgresearchgate.netacs.org The findings from this era provided fundamental insights into the steric and electronic properties of the trimethylstannyl group attached to a cyclohexane (B81311) ring, contributing to the foundational knowledge of organometallic stereochemistry. acs.orgdalalinstitute.commaricopa.eduethz.chsapub.org

More recent research has seen cyclohexyltrimethylstannane and similar structures utilized in the context of stereospecific cross-coupling reactions, where the cyclohexyl group can act as a "spectator ligand," influencing the selective transfer of other organic groups from the tin atom.

Below are some of the key physical and spectroscopic properties of Stannane (B1208499), cyclohexyltrimethyl-.

Physical Properties of Stannane, cyclohexyltrimethyl-

Property Value
Molecular Formula C₉H₂₀Sn
Molecular Weight 246.965 g/mol
Appearance Colorless to pale yellow liquid ontosight.ai
Boiling Point 110-115 °C at 10 mmHg ontosight.ai

| Solubility | Highly soluble in organic solvents (hexane, toluene, dichloromethane) ontosight.ai |

Spectroscopic Data of Stannane, cyclohexyltrimethyl-

Spectrum Type Key Features
¹³C NMR Low-temperature spectra show distinct signals for the chair conformers, allowing for the study of conformational equilibria. nanomedicine.comuq.edu.aupurdue.edu

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and fragmentation patterns characteristic of the loss of methyl and cyclohexyl groups. arizona.eduuni-saarland.demsu.edu |

Properties

CAS No.

3531-48-4

Molecular Formula

C9H20Sn

Molecular Weight

246.96 g/mol

IUPAC Name

cyclohexyl(trimethyl)stannane

InChI

InChI=1S/C6H11.3CH3.Sn/c1-2-4-6-5-3-1;;;;/h1H,2-6H2;3*1H3;

InChI Key

FEWVPXQAXJQHKL-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1CCCCC1

Origin of Product

United States

Synthetic Methodologies for Cyclohexyltrimethylstannane

Established Synthetic Routes to Cyclohexyltrimethylstannane

Traditional methods for synthesizing Cyclohexyltrimethylstannane have been well-documented in chemical literature. These routes often provide reliable and straightforward access to the target compound.

A principal method for the synthesis of organotin compounds involves the partial alkylation of tin(IV) halides using main group organometallic reagents. thieme-connect.de This approach, while fundamental, can sometimes lead to a mixture of products with varying degrees of alkylation, necessitating separation processes. thieme-connect.de

One of the most widely utilized methods for creating organometallic compounds is the reaction of a pure metal with specific organic molecules. mt.com For instance, organolithium and organomagnesium reagents are frequently formed by reacting the metal with an alkyl or aryl halide. mt.com In the context of Cyclohexyltrimethylstannane synthesis, a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) or cyclohexyllithium can be reacted with trimethyltin (B158744) chloride. This reaction proceeds via a nucleophilic attack of the cyclohexyl carbanion equivalent on the electrophilic tin atom of the trimethyltin halide, displacing the halide and forming the desired carbon-tin bond.

The general scheme for this reaction is as follows:

C₆H₁₁MgX + (CH₃)₃SnCl → (CH₃)₃SnC₆H₁₁ + MgXCl

or

C₆H₁₁Li + (CH₃)₃SnCl → (CH₃)₃SnC₆H₁₁ + LiCl

The choice of the organometallic reagent and reaction conditions can influence the yield and purity of the final product.

An alternative established route involves the use of trimethyltinsodium, a powerful nucleophile, which reacts with alkyl halides to form the corresponding tetraorganotin compounds. researchgate.net This method is particularly effective for primary and secondary halides, which tend to react smoothly and rapidly to give good yields of the substitution product. researchgate.net

The reaction of trimethyltinsodium with a cyclohexyl halide, such as cyclohexyl bromide or cyclohexyl chloride, provides a direct pathway to Cyclohexyltrimethylstannane. The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or tetraglyme (B29129) (TG) at 0°C. researchgate.net

** (CH₃)₃SnNa + C₆H₁₁X → (CH₃)₃SnC₆H₁₁ + NaX (where X = Cl, Br)**

The structure of the alkyl halide plays a crucial role in the outcome of the reaction with trimethyltinsodium. researchgate.net While primary and secondary halides generally provide good yields of the substitution product, the reaction is less satisfactory for more sterically hindered or reactive halides like tertiary halides. researchgate.net In the case of cyclohexyl halides, being secondary halides, they react efficiently.

The reactivity of various alkyl halides with trimethyltinsodium has been studied, and the relative reactivities have been determined in different solvents. researchgate.net These studies provide valuable insights into the mechanistic aspects of the reaction, which is believed to proceed via second-order kinetics. researchgate.net

Table 1: Reactivity of Alkyl Halides with Trimethyltinsodium

Alkyl Halide Type Reactivity/Yield Reference
Primary Smooth and rapid reaction, good yields researchgate.net
Secondary Smooth and rapid reaction, good yields researchgate.net
Tertiary Unsatisfactory reaction researchgate.net
Allyl Bromide Less satisfactory reaction researchgate.net
Cinnamyl Chloride Unsatisfactory reaction researchgate.net

The stereochemistry of the cyclohexyl ring is an important aspect to consider during the synthesis of Cyclohexyltrimethylstannane. The reaction of trimethyltin anionoids with cyclohexyl derivatives has been a subject of stereochemical investigation. acs.org

Studies involving the reaction of trimethyltinsodium with cis- and trans-4-tert-butylcyclohexyl bromides have shown that these reactions proceed with stereochemical equilibration, suggesting the involvement of intermediate 4-tert-butylcyclohexyl radicals. researchgate.net This indicates a loss of the initial stereochemical integrity of the cyclohexyl halide. researchgate.net

However, the stereochemical outcome can be influenced by the leaving group on the cyclohexane (B81311) ring. For instance, the reaction of trimethyltinlithium with cis- and trans-4-tert-butylcyclohexyl tosylates proceeds with complete inversion of configuration, indicating a different reaction mechanism, likely an SN2-type displacement. researchgate.net The reaction with the corresponding chlorides appears to be an intermediate case, not proceeding with complete stereochemical equilibration. researchgate.net

Table 2: Stereochemical Outcome of Reactions with Trimethyltin Anionoids

Reactants Stereochemical Outcome Reference
(CH₃)₃SnNa with cis/trans-4-tert-butylcyclohexyl bromides Stereochemical equilibration researchgate.netresearchgate.net
(CH₃)₃SnLi with cis/trans-4-tert-butylcyclohexyl tosylates Complete inversion of configuration researchgate.net
(CH₃)₃SnLi with cis/trans-4-tert-butylcyclohexyl chlorides Intermediate between equilibration and inversion researchgate.net

Reactions of Trimethyltinsodium with Alkyl Halides

Advanced Synthetic Approaches and Methodological Innovations

While established routes are reliable, research continues to explore more advanced and efficient synthetic strategies.

The principles of chemo- and regioselectivity are central to modern organic synthesis, aiming to control which functional group reacts and at which position in a molecule. While specific literature detailing advanced chemo- and regioselective strategies exclusively for the synthesis of Cyclohexyltrimethylstannane is not extensively available in the provided search results, the broader field of organometallic chemistry is rich with such innovations. nih.govnih.gov

For instance, catalytic cross-coupling reactions, often employing palladium or nickel catalysts, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. researchgate.net The development of new ligands and catalytic systems continuously pushes the boundaries of what is possible in terms of controlling reactivity and selectivity. nih.gov Future research may focus on applying these advanced catalytic methods to the synthesis of Cyclohexyltrimethylstannane and related organotin compounds to improve efficiency, reduce waste, and allow for the synthesis of more complex and functionally diverse molecules under milder conditions.

Development of Green Chemistry Approaches in Organotin Synthesis

The synthesis of organotin compounds, including cyclohexyltrimethylstannane, has traditionally relied on methods that are now recognized as having significant environmental and safety drawbacks. The inherent toxicity of many organotin compounds, particularly tri-substituted derivatives like triorganotin halides, has been a primary driver for the development of more sustainable and environmentally benign synthetic routes. wikipedia.orgmnstate.edu Green chemistry principles, which focus on waste prevention, atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to organometallic chemistry to mitigate these issues. wikipedia.org

Conventional synthetic routes to tetraorganotins often involve the use of Grignard reagents with tin(IV) chloride (SnCl₄) in large volumes of ether solvents. libretexts.orgresearchgate.net While effective, these reactions generate stoichiometric quantities of magnesium halide salts as byproducts and rely on volatile and flammable organic solvents. libretexts.orgresearchgate.net Similarly, the Kocheshkov redistribution reaction, used to prepare organotin halides from tetraorganotins, can lead to mixtures of products that are difficult to separate, thus generating more waste. wikipedia.orgthieme-connect.de

In response to these challenges, research has focused on several key areas to make organotin synthesis greener. These include the development of solvent-free reaction conditions, the use of catalysis to improve selectivity and efficiency, and the exploration of direct synthesis methods.

Solvent-free synthesis is a significant goal in green chemistry. For organotins, reactions have been developed that proceed without a solvent, often in quantitative yields, reducing waste and eliminating hazards associated with solvent use. wikipedia.org Another approach involves replacing traditional solvents with more environmentally friendly alternatives, such as water or ionic liquids. For instance, the direct reaction between metallic tin and benzyl (B1604629) chloride has been successfully carried out in boiling water to produce tribenzyltin chloride in high yield.

Catalysis offers a powerful tool for greener synthesis. The use of catalysts can enable reactions to proceed under milder conditions, reduce reaction times, and, most importantly, improve selectivity, thereby minimizing the formation of unwanted byproducts. For example, the addition of Lewis acids can influence the outcome of redistribution reactions, though with varying success depending on the specific organotin compound. mnstate.edu

While specific green chemistry protocols for the synthesis of cyclohexyltrimethylstannane are not extensively detailed in the literature, the principles can be applied to its likely synthetic pathways. A common method for preparing asymmetric stannanes like cyclohexyltrimethylstannane is the reaction of a trialkyltin alkali metal salt with an alkyl halide. Research into the reaction of trimethyltin alkali metal salts with substituted cyclohexyl halides provides insight into such syntheses.

One study investigated the reaction of trimethyltin lithium, sodium, and potassium with cis- and trans-4-tert-butylcyclohexyl bromide in tetrahydrofuran (THF). The reaction produced a mixture of cis- and trans-4-tert-butyl-cyclohexyltrimethyltin, demonstrating a viable, albeit not stereospecific, route to a closely related analogue of the target compound. thieme-connect.de The product distribution suggests the involvement of radical intermediates, a common feature in organometallic reactions that can complicate stereochemical control. thieme-connect.de

Interactive Data Table: Synthesis of 4-tert-butyl-cyclohexyltrimethyltin

The following table summarizes the product isomer ratios from the reaction of trimethyltin alkali metal salts ((CH₃)₃SnM) with a mixture of cis- and trans-4-tert-butylcyclohexyl bromide at 0°C in Tetrahydrofuran (THF). thieme-connect.de

(CH₃)₃SnM Salt% trans Isomer% cis Isomer
(CH₃)₃SnLi7228
(CH₃)₃SnNa6436
(CH₃)₃SnK6436

Conformational Analysis and Dynamic Stereochemistry

Variable Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational interconversions. nih.govemerypharma.com By recording NMR spectra at different temperatures, it is possible to slow down or "freeze" these processes on the NMR timescale, allowing for the observation and characterization of individual conformers. researchgate.netnih.gov

Carbon-13 NMR Spectroscopic Investigations of Conformational Equilibria

Carbon-13 NMR spectroscopy has been instrumental in investigating the conformational equilibria of Stannane (B1208499), cyclohexyltrimethyl-. researchgate.netuq.edu.au At ambient temperatures, the chair-to-chair interconversion of the cyclohexane (B81311) ring is rapid, resulting in a time-averaged spectrum where the signals for the axial and equatorial conformers are coalesced. However, as the temperature is lowered, the rate of this interconversion decreases.

Elucidation of Chair-Chair Conformational Interconversion Dynamics

Low-temperature Carbon-13 NMR studies have successfully "frozen" the chair-chair conformational interconversion of Stannane, cyclohexyltrimethyl- at approximately -69°C. researchgate.net At this temperature, the rapid flipping of the cyclohexane ring is halted on the NMR timescale, allowing for the distinct observation of signals corresponding to the individual axial and equatorial conformers. This provides direct evidence for the existence of these two chair conformations and allows for the detailed study of their relative stabilities and the dynamics of their interconversion. youtube.com

Determination of A-Values and Thermodynamic Parameters

The A-value, or conformational free energy difference, quantifies the preference of a substituent for the equatorial position over the axial position in a cyclohexane ring. wikipedia.org It is a measure of the steric strain introduced by the substituent in the axial orientation. For the trimethylstannyl ((CH₃)₃Sn) group in Stannane, cyclohexyltrimethyl-, the A-value has been determined from the equilibrium constant between the axial and equatorial conformers, which can be calculated from the relative intensities of their signals in the low-temperature NMR spectrum. researchgate.net

The A-value for the (CH₃)₃Sn group has been reported to be 1.06 ± 0.14 kcal/mol. researchgate.net This value indicates a preference for the equatorial position, which minimizes steric interactions. sapub.org The A-value is related to the Gibbs free energy difference (ΔG°) by the equation A = -ΔG° = RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. researchgate.net

Table 1: A-Value and Thermodynamic Parameter for Stannane, cyclohexyltrimethyl-

Parameter Value

Low-Temperature NMR Spectroscopic Studies

Low-temperature NMR spectroscopy is a crucial tool for the direct observation of individual conformers that are in rapid equilibrium at higher temperatures. uq.edu.auacs.org In the case of Stannane, cyclohexyltrimethyl-, cooling the sample to temperatures around -69°C in the NMR probe allows for the acquisition of spectra where the signals for the carbon atoms of the axial and equatorial conformers are resolved. researchgate.netuwyo.edu These studies provide invaluable data for determining the conformational preferences and the energy barriers associated with the ring inversion process. researchgate.netuq.edu.aupurdue.edu

Spectroscopic Signatures of Conformational Isomers

At low temperatures where the chair-chair interconversion is slow, the Carbon-13 NMR spectrum of Stannane, cyclohexyltrimethyl- exhibits distinct sets of signals for the axial and equatorial conformers. The chemical shifts of the cyclohexane ring carbons, particularly the C1 carbon (to which the trimethylstannyl group is attached) and the C3/C5 carbons, are sensitive to the axial or equatorial orientation of the substituent. Typically, an axial substituent will cause a shielding (upfield shift) of the C3 and C5 carbons due to the gamma-gauche effect. This difference in chemical shifts allows for the unambiguous assignment of the signals to each conformer.

Comparative Conformational Studies with Related Organometallic Species (e.g., Organoplumbanes)

To better understand the factors influencing conformational preferences, comparative studies with related organometallic compounds are highly informative. The conformational equilibrium of cyclohexyltrimethylplumbane, the lead analogue of Stannane, cyclohexyltrimethyl-, has also been investigated using low-temperature Carbon-13 NMR spectroscopy. researchgate.netuq.edu.au

These studies reveal that the A-value for the trimethylplumbyl ((CH₃)₃Pb) group is 0.67 kcal/mol. researchgate.net This value is notably smaller than that of the trimethylstannyl group, indicating a lesser preference for the equatorial position. The difference in A-values between the tin and lead compounds can be attributed to the differing carbon-metal bond lengths and the steric requirements of the (CH₃)₃M group (where M = Sn or Pb). The longer C-Pb bond compared to the C-Sn bond likely reduces the 1,3-diaxial interactions in the axial conformer of cyclohexyltrimethylplumbane, thereby lowering its energy relative to the equatorial conformer and resulting in a smaller A-value.

Table 2: Comparison of A-Values for Trimethylstannyl and Trimethylplumbyl Groups

Substituent Group A-Value (kcal/mol)
(CH₃)₃Sn 1.06 ± 0.14 researchgate.net

Reactivity and Mechanistic Investigations

Role in Carbon-Carbon Bond Formation Reactions

Cyclohexyltrimethylstannane serves as a valuable reagent in the construction of carbon-carbon bonds, which is a fundamental process in organic synthesis. alevelchemistry.co.uknih.gov Its primary application in this context is through palladium-catalyzed cross-coupling reactions, though its potential in other transformations is also a subject of investigation. unc.edu

Application as Precursors in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgnumberanalytics.com In this reaction, cyclohexyltrimethylstannane can act as the organotin precursor, transferring its cyclohexyl group to another organic moiety. nih.gov

The catalytic cycle of the Stille reaction is well-studied and generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.commychemblog.comlibretexts.org

Oxidative Addition : A palladium(0) catalyst reacts with an organic halide (R¹-X) to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organostannane (R²-SnR₃) exchanges its organic group (R²) with the halide on the palladium(II) complex. wikipedia.orglibretexts.org This is the step where cyclohexyltrimethylstannane transfers the cyclohexyl group.

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center are coupled, forming the new C-C bond (R¹-R²) and regenerating the palladium(0) catalyst. mychemblog.com

A critical aspect of using mixed organostannanes like cyclohexyltrimethylstannane is the relative transfer rate of the different groups attached to the tin atom. The general order of group transfer ability is alkynyl > vinyl > aryl > allyl ~ benzyl (B1604629) >> alkyl. mychemblog.com Due to the very slow migration rate of alkyl groups compared to others, the trimethylstannyl moiety is often used to selectively transfer a more reactive group. mychemblog.com However, when the cyclohexyl group is the desired transferable unit, reaction conditions must be optimized to facilitate its transfer. Additives such as copper(I) salts can sometimes accelerate the coupling process. mychemblog.com

Table 1: Mechanistic Steps of the Stille Coupling Reaction

Step Description Reactants Intermediate/Product Catalyst State
Oxidative Addition The organic halide adds to the Pd(0) catalyst. libretexts.org Pd(0) + R¹-X R¹-Pd(II)-X Pd(0) → Pd(II)
Transmetalation The cyclohexyl group is transferred from tin to palladium. wikipedia.org R¹-Pd(II)-X + Cy-SnMe₃ R¹-Pd(II)-Cy + Me₃Sn-X Pd(II)

| Reductive Elimination | The coupled product is formed, regenerating the catalyst. mychemblog.com | R¹-Pd(II)-Cy | R¹-Cy + Pd(0) | Pd(II) → Pd(0) |

Note: R¹ represents an organic group from the halide, X is a halide, Cy is cyclohexyl, and Me is methyl.

Exploration of Novel Carbon-Carbon Bond Forming Transformations

Beyond the well-established Stille coupling, research continues to explore new carbon-carbon bond-forming reactions where alkylstannanes can be utilized. unc.edu These investigations aim to broaden the synthetic utility of compounds like cyclohexyltrimethylstannane by employing different catalytic systems or reaction paradigms. This includes exploring other transition-metal catalysts that can facilitate cross-coupling or developing new radical-based methods for C-C bond formation. unc.eduthesciencehive.co.uk

Nucleophilic Substitution Reactions Involving the Cyclohexyltrimethylstannane Moiety

Nucleophilic substitution reactions involve an electron-rich nucleophile attacking an electron-deficient electrophilic center, leading to the replacement of a leaving group. wikipedia.orgbits-pilani.ac.in In the context of cyclohexyltrimethylstannane, the carbon atom of the cyclohexyl group attached to tin is not highly electrophilic. However, the tin atom can be susceptible to nucleophilic attack, especially with the assistance of Lewis acids.

Reactions can proceed through mechanisms analogous to Sₙ1 or Sₙ2 pathways, depending on the substrate, nucleophile, and reaction conditions. ksu.edu.saorganic-chemistry.org For a reaction involving the cyclohexyl group, cleavage of the C-Sn bond is required. The stereochemical outcome of substitution reactions in cyclohexyl systems is highly dependent on the mechanism. slideshare.net An Sₙ2 reaction would proceed with an inversion of stereochemistry, while an Sₙ1 reaction involving a planar carbocation intermediate would lead to racemization. organic-chemistry.orgslideshare.net The conformation of the cyclohexane (B81311) ring can also significantly influence the reactivity and stereoselectivity of the substitution process. slideshare.net

Radical Reactions and Associated Mechanistic Pathways

The carbon-tin bond in cyclohexyltrimethylstannane can undergo homolytic cleavage to generate radical intermediates. libretexts.org This property allows it to be used as a precursor in radical-mediated reactions, which often proceed via chain mechanisms involving initiation, propagation, and termination steps. libretexts.orgescholarship.org

Intermediacy of Cyclohexyl Radicals in Alkylation Reactions

Cyclohexyltrimethylstannane can serve as a source of cyclohexyl radicals. nih.gov This process is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), or through photolysis. libretexts.orgberkeley.edu Once formed, the cyclohexyl radical is a reactive intermediate that can participate in various transformations, including addition to alkenes or alkynes, or in alkylation reactions of aromatic heterocycles (Minisci-type reactions). nih.govresearchgate.net The generation of a cyclohexyl radical from a precursor allows for the formation of C-C bonds under conditions distinct from traditional ionic or organometallic reactions. researchgate.net In some cases, the initially formed cyclohexyl radical may undergo rearrangement to a more stable cyclopentylmethyl radical, although this is dependent on the specific structure and substituents. nih.gov

Table 2: Research Findings on Cyclohexyl Radical Intermediacy

Research Area Finding Significance
Radical Generation Photodissociation of cyclohexyl radicals can be studied to understand their decomposition pathways. berkeley.edu Provides fundamental data on the stability and reactivity of the radical intermediate.
Alkylation Reactions Simple carbocyclic radicals, including cyclohexyl, can be used to alkylate heterocycles with good yields. nih.gov Demonstrates the synthetic utility of cyclohexyl radicals in C-C bond formation.
Radical Trapping Experiments can confirm the presence of cyclohexyl radicals during a reaction pathway. researchgate.net Provides mechanistic evidence for the involvement of radical intermediates.

| Radical Rearrangement | Substituted cyclohexyl radicals can rearrange to cyclopentylmethyl radicals under certain conditions. nih.gov | Highlights potential side reactions and the importance of reaction control. |

Stereochemical Outcomes of Radical-Mediated Processes

A key feature of radical reactions is their stereochemical outcome. wiley.com A carbon-centered radical, such as the cyclohexyl radical, is typically sp²-hybridized and possesses a trigonal planar geometry at the radical center. chemistrysteps.com Consequently, if the radical is generated at a stereocenter, the original stereochemical information is usually lost. chemistrysteps.comyoutube.com

When the achiral, planar cyclohexyl radical reacts with another molecule, it can be attacked from either face with nearly equal probability. chemistrysteps.com This leads to the formation of a racemic mixture if a new stereocenter is created and no other chiral influence is present. youtube.com If the starting material already contains other stereocenters that are not involved in the reaction, the formation of a mixture of diastereomers is expected. chemistrysteps.com While achieving high stereoselectivity in reactions involving acyclic or simple cyclic radicals is a significant challenge, it remains an active area of research, with strategies being developed to control the stereochemical course of these processes. nih.gov

Catalytic Activity of Organotin Compounds in Organic Synthesis

Organotin compounds have carved out a significant niche in industrial and laboratory-scale organic synthesis, primarily valued for their catalytic or co-catalytic activities. lupinepublishers.com Their utility stems from the unique properties of the tin atom, which can act as a Lewis acid, facilitating a wide array of chemical transformations. rsc.org The technological importance of these catalytic applications is substantial, particularly in polymer chemistry. lupinepublishers.com Organotin(IV) complexes, a class to which cyclohexyltrimethylstannane belongs, are frequently employed in industrial processes to produce esters through transesterification, such as in the manufacturing of polyesters and lactones. rsc.org Their catalytic prowess is also central to the synthesis of polyurethanes. lupinepublishers.com

Specific Reaction Types Catalyzed by Cyclohexyltrimethylstannane

While the broader class of organotins catalyzes many reactions, cyclohexyltrimethylstannane is specifically identified as a catalyst for certain types of organic reactions. Its application has been noted in promoting radical reactions and facilitating nucleophilic substitutions. ontosight.ai Furthermore, it has been cited as a potential component in the development of supported catalyst systems used in the synthesis of substituted indanones. google.com

Below is a table summarizing the reaction types where cyclohexyltrimethylstannane has been implicated as a catalyst.

Reaction TypeDescription
Radical ReactionsReactions involving free-radical intermediates, where the organotin compound may act as an initiator or participate in the propagation steps. ontosight.ai
Nucleophilic SubstitutionsReactions in which a nucleophile displaces a leaving group; the tin center can act as a Lewis acid to activate the substrate. ontosight.ai
Indanone SynthesisUtilized as part of a supported catalyst system for the preparation of substituted indanones. google.com

Mechanistic Probing of Organotin-Catalyzed Transformations

The catalytic properties of organotin(IV) compounds are fundamentally linked to their character as Lewis acids. rsc.org The tin atom possesses empty 5d orbitals, which allows it to expand its coordination number by associating with molecules that have non-bonding electron pairs, such as those containing oxygen or nitrogen atoms. rsc.org This ability to engage in ligand association and exchange is central to the proposed catalytic mechanisms. rsc.org

Two primary mechanistic pathways are generally considered for reactions catalyzed by organotin compounds:

Lewis Acid Mechanism: In this pathway, the organotin compound activates a substrate, typically one with a carbonyl group, by coordinating to it. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org This mechanism is common in systems where the direct exchange of ligands on the tin atom with the reactant (e.g., an alcohol) is not favored. rsc.org The nucleophilic attack can be either intermolecular or intramolecular. rsc.org

Insertion Mechanism (Carboxylate/Alkoxide Pathway): This mechanism is particularly relevant for esterification, transesterification, and urethane (B1682113) formation. rsc.orgsci-hub.ru It involves an initial exchange of a ligand on the tin catalyst (e.g., a carboxylate) with a reactant alcohol, forming a more reactive tin alkoxide intermediate. sci-hub.runih.gov This tin alkoxide is often the dominant catalytic species. nih.govresearchgate.net The reaction then proceeds via the "insertion" of the substrate (like an isocyanate or ester) into the Sn-O bond of the tin alkoxide. sci-hub.ru A final ligand exchange step releases the product and regenerates the active catalyst. rsc.org

The key steps in the widely accepted insertion mechanism for urethane formation are outlined below.

StepMechanistic Description
1. Catalyst Activation (Alcoholysis) The initial organotin dicarboxylate catalyst reacts with an alcohol, leading to an associative exchange to form a tin alkoxide intermediate. sci-hub.runih.gov
2. Substrate Coordination The isocyanate substrate coordinates to the tin center of the alkoxide intermediate, typically through its nitrogen atom. lupinepublishers.com
3. Nucleophilic Attack/Insertion The alkoxide group is transferred from the tin atom to the coordinated isocyanate's carbonyl carbon, forming an N-stannylurethane intermediate. lupinepublishers.com
4. Product Formation & Catalyst Regeneration The N-stannylurethane undergoes alcoholysis, releasing the final urethane product and regenerating the active tin alkoxide species, allowing the catalytic cycle to continue. lupinepublishers.com

Computational Chemistry and Theoretical Studies

Molecular Mechanics and Force Field Calculations for Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com Molecular mechanics (MM) is a computational method that models molecules as a collection of atoms held together by springs (bonds). researchgate.net By using a set of parameters known as a force field, MM calculations can estimate the potential energy of a molecule based on its geometry, accounting for factors like bond stretching, angle bending, and torsional strain. researchgate.netupenn.edu This approach is particularly efficient for exploring the conformational landscape of flexible molecules like cyclohexyltrimethylstannane. uci.edu

The primary conformers of cyclohexyltrimethylstannane involve the chair form of the cyclohexane (B81311) ring, with the trimethylstannyl (-Sn(CH₃)₃) group in either the axial or equatorial position. Molecular mechanics calculations are well-suited to determine the steric and strain energies associated with these conformers.

Geometry Optimization and Potential Energy Surface Exploration

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum energy, representing a stable conformation. nubakery.org For cyclohexyltrimethylstannane, this involves starting with an initial guess for the molecular structure and iteratively adjusting the atomic coordinates to lower the total energy calculated by the force field. uci.edu This process is repeated until an energy minimum is located on the potential energy surface (PES). psu.edu

The potential energy surface is a multidimensional landscape that maps the potential energy of the molecule for all possible atomic arrangements. longdom.org Exploring the PES allows for the identification of all low-energy conformers (local minima) and the transition states that connect them. longdom.orgscm.com For cyclohexyltrimethylstannane, the most significant feature of the PES is the energy profile for the chair-chair interconversion, which involves passing through higher-energy twist-boat and boat conformations. pharmacy180.com Automated PES exploration algorithms can systematically search for these critical points. scm.com

Key Concepts in PES Exploration
ConceptDescriptionRelevance to Cyclohexyltrimethylstannane
Local MinimumA point on the PES representing a stable or metastable structure (conformer). longdom.orgCorresponds to the equatorial and axial chair conformations.
Saddle PointA maximum along one direction (the reaction coordinate) and a minimum along all others; represents a transition state. scm.comCorresponds to the energy barrier for the chair-chair interconversion.
Geometry OptimizationAn algorithmic process to locate energy minima on the PES. nubakery.orgUsed to find the precise bond lengths and angles of the stable conformers.

Quantum Chemical Calculations (e.g., Hartree-Fock, Density Functional Theory)

While molecular mechanics is efficient, it does not explicitly model electrons. For a more accurate description, quantum chemical calculations are employed. youtube.com These methods aim to solve the electronic Schrödinger equation to provide detailed information about electronic structure and energies. gatech.edu

Hartree-Fock (HF) theory is a fundamental quantum method that approximates the complex interactions between electrons by considering each electron moving in the average field of all other electrons. gatech.eduntnu.no It is a self-consistent field (SCF) method, meaning the calculations are repeated iteratively until the electron orbitals and the field they generate are consistent with each other. gatech.edu

Density Functional Theory (DFT) is another widely used quantum method that has become a mainstay in computational chemistry. anu.edu.au Instead of calculating the complex wavefunction for every electron, DFT focuses on the total electron density to determine the system's energy. ntnu.no DFT includes effects of electron correlation—the way electrons avoid each other—which are neglected in HF theory, often leading to more accurate results with comparable computational cost. researchgate.net

Electronic Structure Elucidation

Elucidating the electronic structure involves understanding how electrons are distributed within the molecule and the nature of the chemical bonds. rfi.ac.ukanu.edu.au Both HF and DFT calculations can provide detailed insights into the electronic structure of cyclohexyltrimethylstannane. researchgate.net These methods can generate molecular orbitals, which describe the regions of space that electrons are likely to occupy. This is particularly useful for analyzing the carbon-tin (C-Sn) bond, a key feature of organotin compounds. The calculations can reveal the degree of covalent and ionic character in this bond and how the electronic environment is influenced by the cyclohexyl and methyl groups.

Energetic Analysis of Conformational Isomers

A critical application of computational chemistry is determining the relative energies of different conformers. solubilityofthings.com For substituted cyclohexanes, the energy difference between the axial and equatorial conformers is a key parameter, often expressed as the "A-value," which corresponds to the Gibbs free energy change (ΔG°) for the equatorial-to-axial equilibrium. lumenlearning.com

Low-temperature ¹³C NMR spectroscopy has been used to study the conformational equilibrium of cyclohexyltrimethylstannane. researchgate.netnanomedicine.com At temperatures around -69°C, the interconversion between the two chair forms becomes slow enough on the NMR timescale to observe distinct signals for the axial and equatorial conformers. researchgate.net These experimental studies established that the trimethylstannyl group has a strong preference for the equatorial position. The free energy difference (A-value) has been determined from these experiments, providing a benchmark for computational methods.

Energetic Data for Cyclohexyltrimethylstannane Conformations
ParameterValue (kcal/mol)MethodReference
A-value (-ΔG°)0.96 ± 0.06Low-Temperature ¹³C NMR researchgate.net
Calculated Energy DifferenceTypically ~0.9-1.2DFT/HF CalculationsGeneral finding for similar systems

Note: The A-value represents the preference for the equatorial position. A positive value indicates the equatorial conformer is more stable. pearson.com

Predictive Modeling of Reactivity and Selectivity in Organotin Transformations

Organotin compounds, or stannanes, are valuable reagents in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions like the Stille coupling. sigmaaldrich.comnumberanalytics.com Computational modeling can be used to predict the reactivity and selectivity of these transformations. acs.org

By calculating the energies of reactants, transition states, and products for different potential reaction pathways, chemists can understand why a particular outcome is favored. rsc.org For cyclohexyltrimethylstannane, this could involve modeling the key steps of the Stille reaction: oxidative addition, transmetalation, and reductive elimination. Theoretical models can help elucidate the mechanism and predict how the steric bulk of the cyclohexyl group and the electronic nature of the trimethylstannyl moiety influence the reaction's rate and yield. This predictive power is essential for designing more efficient synthetic routes and novel catalysts. acs.org

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

A powerful way to validate computational models is to compare calculated spectroscopic parameters with experimental data. nih.gov Quantum chemical methods, particularly DFT, can be used to simulate NMR spectra with a high degree of accuracy. buffalo.edu

After performing a geometry optimization to obtain the lowest-energy structure of cyclohexyltrimethylstannane, the magnetic shielding tensors for each nucleus can be calculated. These tensors are then converted into chemical shifts (δ), typically reported in parts per million (ppm). mestrelab.com Similarly, spin-spin coupling constants (J-values), which describe the interaction between neighboring nuclear spins, can also be computed. github.iooregonstate.edu

Comparing the simulated ¹H and ¹³C NMR spectra with experimental results provides a rigorous test of the computational methodology. organicchemistrydata.orgorganicchemistrydata.org Agreement between the calculated and observed chemical shifts and coupling constants confirms that the computed molecular geometry and electronic structure are accurate representations of the real molecule.

Advanced Analytical Methodologies in Stannane, Cyclohexyltrimethyl Research

High-Resolution Nuclear Magnetic Resonance (NMR) Techniques

High-resolution nuclear magnetic resonance (NMR) spectroscopy is an indispensable, non-destructive tool for studying the structure and dynamics of organotin compounds. labrulez.com It provides detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms within a molecule. labrulez.comnih.gov Tin, with its three spin ½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), is particularly amenable to NMR studies, with ¹¹⁹Sn being the most commonly utilized isotope due to its sensitivity and natural abundance. huji.ac.il

Quantitative NMR (qNMR) has emerged as a powerful method for in-situ reaction monitoring and the precise determination of product concentration, purity, and yield without the need for extensive calibration. researchgate.netrptu.de The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for accurate quantification. ox.ac.uk This technique can be applied to monitor the synthesis of cyclohexyltrimethylstannane, for example, by tracking the consumption of reactants and the formation of the product in real-time.

Researchers can utilize qNMR to gain detailed insights into reaction kinetics and mechanisms. rptu.deubc.ca For instance, the progress of a Grignard reaction to form the Sn-C bond can be followed, or the stability of the compound under various conditions can be assessed. The technique is advantageous as it can be performed directly on the reaction mixture, often requiring minimal sample preparation. rptu.de For solid-supported organotin reagents, high-resolution magic angle spinning (HR-MAS) NMR can be used for quantification, as demonstrated by the use of an electronic reference (ERETIC) for determining tin loading on a polymer support, a method that offers higher precision than traditional elemental analysis. acs.org

Table 1: Key Parameters for Quantitative ¹H NMR Analysis

ParameterRecommendation for Accurate QuantificationPurpose
Relaxation Delay (d1) Set to >5 times the longest T1 of interestEnsures complete relaxation of nuclei between pulses for accurate signal integration.
Pulse Angle 90° pulseMaximizes signal for a single scan.
Number of Scans (ns) Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 recommended)Improves the precision of integration by minimizing random noise. ox.ac.uk
Internal Standard A stable, non-reactive compound with simple, non-overlapping signalsAllows for absolute quantification by comparing the integral of the analyte to that of a known concentration standard. ox.ac.uk
Shimming Optimize for narrow, symmetrical peak shapesReduces spectral distortions and improves the accuracy of integration.
Spinning Turned offPrevents the formation of spinning sidebands, which can interfere with integration.

While one-dimensional NMR provides fundamental data, multidimensional NMR experiments are essential for the unambiguous assignment of complex spectra and for elucidating detailed structural and conformational features. bsmiab.orgrsc.org For cyclohexyltrimethylstannane, which features a flexible cyclohexyl ring, NMR is critical for studying its conformational dynamics. A notable study utilized low-temperature ¹³C NMR to investigate the chair-chair conformational interconversion of cyclohexyltrimethylstannane, successfully "freezing" the equilibrium at -69°C to determine the conformational free energy (A value) of the trimethylstannyl group. researchgate.netresearchgate.netpurdue.educdnsciencepub.com

Advanced 2D NMR techniques are routinely applied to organotin compounds to establish through-bond and through-space correlations. nih.govresearchgate.net

COSY (Correlated Spectroscopy): Identifies scalar-coupled protons (¹H-¹H), helping to map out the proton network within the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded nuclei, typically ¹H and ¹³C, which is fundamental for assigning the carbon signals of the cyclohexyl and methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons, which is vital for determining the stereochemistry and preferred conformation of the molecule.

These multidimensional methods provide a comprehensive picture of the molecular architecture of cyclohexyltrimethylstannane and its derivatives. nih.govbsmiab.org

Table 2: Multidimensional NMR Experiments in Organotin Research

ExperimentInformation ProvidedApplication to Cyclohexyltrimethylstannane
¹H-¹H COSY Reveals proton-proton spin coupling networks. nih.govConfirms the connectivity of protons on the cyclohexyl ring.
¹H-¹³C HSQC Correlates protons to their directly attached carbons. nih.govAssigns specific ¹³C signals to their corresponding ¹H signals in the cyclohexyl and trimethyl groups.
¹H-¹³C HMBC Shows 2-3 bond correlations between protons and carbons. nih.govConfirms the attachment of the trimethylstannyl group to the cyclohexyl ring.
¹H-¹¹⁹Sn HMQC Correlates protons to the tin nucleus through 2-4 bonds. acs.orgProvides direct evidence of the covalent structure and allows measurement of Sn-H coupling constants.
Variable Temperature (VT) NMR Investigates dynamic processes and conformational changes. researchgate.netresearchgate.netDetermines the energy barrier for the chair-chair flip of the cyclohexyl ring and the axial/equatorial preference of the -Sn(CH₃)₃ group. researchgate.netresearchgate.net

Advanced Mass Spectrometry Applications (e.g., GC-MS for mechanistic elucidation)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. google.com When coupled with gas chromatography (GC-MS), it becomes an exceptional tool for separating and identifying volatile compounds in a mixture. google.com In the context of cyclohexyltrimethylstannane research, advanced MS applications are particularly useful for elucidating reaction mechanisms.

By identifying reaction intermediates, byproducts, and degradation products, GC-MS analysis can provide critical insights into reaction pathways. frontiersin.org For example, in studying the degradation of organotin compounds, GC-MS can detect the stepwise loss of alkyl or aryl groups from the tin center. frontiersin.org Density Functional Theory (DFT) calculations are sometimes paired with MS data to interpret complex reaction processes and predict the most reactive sites on a molecule. frontiersin.org The fragmentation patterns observed in the mass spectrometer are key to structural elucidation. For organotins, these patterns are often characterized by the successive loss of the organic substituents from the tin atom and show a distinctive isotopic pattern due to tin's multiple stable isotopes. labrulez.comchromatographyonline.com

Table 3: Illustrative Fragmentation in Organotin Mass Spectrometry

IonDescriptionSignificance in Mechanistic Studies
[M]⁺ Molecular IonConfirms the molecular weight of the analyte or intermediate.
[M - R]⁺ Loss of one organic group (e.g., methyl or cyclohexyl)A primary fragmentation pathway for tetraorganotins, indicating the relative strength of the Sn-C bonds.
[SnR₃]⁺ Triorganotin cationA common and often abundant fragment, characteristic of the parent compound.
[SnR₂]⁺ Diorganotin cationIndicates further fragmentation and dealkylation.
[SnR]⁺ Monoorganotin cationRepresents a significant degree of fragmentation or degradation.
[Sn]⁺ Tin ionThe ultimate inorganic product of complete dealkylation.

Chromatographic Techniques for Separation and Purification in Research

Chromatography encompasses a range of physical methods used to separate and purify components from a mixture. eurl-pesticides.euresearchgate.net These techniques are fundamental in the synthesis of cyclohexyltrimethylstannane, both for purifying the final product and for isolating it from complex matrices for analysis. rsc.org The separation is based on the differential distribution of components between a stationary phase and a mobile phase. researchgate.net

Several chromatographic techniques are applicable to organotin compounds:

Column Chromatography: A widely used preparative technique for purifying gram-scale quantities of compounds. For cyclohexyltrimethylstannane, a non-polar compound, normal-phase chromatography using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., a hexane/ethyl acetate (B1210297) mixture) would be effective for separating it from more polar starting materials or byproducts.

Thin-Layer Chromatography (TLC): A rapid, qualitative technique used to monitor the progress of a reaction, identify compounds in a mixture by comparison with standards, and determine the appropriate solvent system for column chromatography. frontiersin.org

Ion-Exchange Chromatography: This technique separates molecules based on their charge. researchgate.net While not directly applicable to the neutral cyclohexyltrimethylstannane, it is used for separating its charged degradation products, such as cationic di- or mono-substituted tin species, from environmental samples or reaction mixtures. researchgate.net

Table 4: Chromatographic Techniques in Organotin Research

TechniqueStationary PhaseMobile PhaseSeparation PrincipleApplication
Column Chromatography Silica Gel, AluminaOrganic Solvents (e.g., Hexanes, Ethyl Acetate)Adsorption/PolarityPreparative purification of cyclohexyltrimethylstannane after synthesis. huji.ac.il
Thin-Layer Chromatography (TLC) Silica Gel on glass/aluminum plateOrganic SolventsAdsorption/PolarityReaction monitoring, purity assessment, and methods development. frontiersin.org
Ion-Exchange Chromatography Charged Resin (e.g., PUROLITE C100H) researchgate.netAqueous/Organic BuffersIonic ChargeSeparation of charged organotin degradation products (e.g., R₃Sn⁺, R₂Sn²⁺). researchgate.net
Size-Exclusion Chromatography (SEC) Porous Polymer GelOrganic SolventsMolecular SizeSeparation of organotin polymers or high molecular weight adducts.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled analytical power for complex mixtures. researchgate.netmdpi.com The combination provides both separation of components and their specific identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This is the benchmark technique for the analysis of volatile and thermally stable compounds. analchemres.orgnih.gov For many organotins, including cyclohexyltrimethylstannane, direct analysis is possible. However, for less volatile or more polar organotins, derivatization is often required to convert them into species suitable for GC analysis. labrulez.comresearchgate.net Common methods include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents (e.g., pentylmagnesium bromide). labrulez.comresearchgate.net The GC separates the components of the mixture, which are then identified by the MS detector, providing high sensitivity and structural information. google.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique that is ideal for analyzing non-volatile, thermally unstable, or highly polar compounds that are not amenable to GC. researchgate.netata-journal.org A key advantage of LC-MS is that it often does not require prior derivatization of the analytes. researchgate.net Various LC separation modes, such as reversed-phase or ion-pair chromatography, can be employed. rsc.orgspeciation.net The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a particularly powerful method for organotin speciation, offering very low detection limits.

The combined use of GC-MS and LC-MS provides a comprehensive analytical toolkit for tackling complex mixtures containing cyclohexyltrimethylstannane and related species, ensuring both broad coverage and confident identification of all components. chromatographyonline.com

Table 5: Typical GC-MS Parameters for Organotin Analysis

ParameterDescriptionExample Condition
Derivatization Agent Reagent to increase volatility and thermal stability.Sodium tetraethylborate (NaBEt₄) or Pentylmagnesium bromide. labrulez.comresearchgate.net
Column Capillary column providing separation.DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm). frontiersin.org
Carrier Gas Inert gas to carry sample through the column.Helium at a constant flow (e.g., 1.5 mL/min). nih.gov
Injector Temperature Temperature to vaporize the sample.250 °C. frontiersin.org
Oven Program Temperature gradient to elute compounds.e.g., Start at 70°C, ramp to 280°C. frontiersin.org
Ionization Mode Method to ionize molecules in the MS source.Electron Ionization (EI) at 70 eV. nih.gov

Table 6: Typical LC-MS Parameters for Organotin Analysis

ParameterDescriptionExample Condition
Column Provides separation based on liquid-phase interactions.C18 or C8 reversed-phase column (e.g., Zorbax Eclipse XDB-C18). eurl-pesticides.euspeciation.net
Mobile Phase Solvent system that carries the sample through the column.Methanol/Water/Acetic Acid mixture. rsc.orgspeciation.net
Ion-Pairing Reagent Added to mobile phase to aid separation of ionic species.Decane sulfonic acid or tropolone. rsc.orgspeciation.net
Flow Rate Speed at which the mobile phase passes through the column.0.2 - 1.0 mL/min.
Detector Mass spectrometer used for detection.Inductively Coupled Plasma-MS (ICP-MS) or Electrospray Ionization-MS (ESI-MS). eurl-pesticides.eu
Ionization Mode Method to create ions for MS analysis.Electrospray Ionization (ESI) positive mode. eurl-pesticides.eu

Spectroscopic Techniques for Chemical Speciation Studies

The chemical speciation of organotin compounds, such as Stannane (B1208499), cyclohexyltrimethyl-, is critical for understanding their environmental fate and behavior. Spectroscopic techniques are indispensable tools for these studies, providing detailed information on the structure, concentration, and conformational dynamics of specific organotin species. These methods are frequently combined with high-performance separation techniques to create powerful "hyphenated" systems capable of analyzing complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation and conformational analysis of organometallic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms within a molecule.

¹H and ¹³C NMR: For Stannane, cyclohexyltrimethyl-, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR reveals the structure of the carbon skeleton.

Conformational Analysis: A key application of NMR in the study of Stannane, cyclohexyltrimethyl- is the analysis of its conformational dynamics. acs.orgacs.org The cyclohexane (B81311) ring is not static but exists in a rapid equilibrium between two chair conformations. Variable-temperature ¹³C NMR spectroscopy is a powerful method to study this process. At room temperature, the rapid interconversion results in time-averaged signals in the NMR spectrum. unibas.itresearchgate.net However, at sufficiently low temperatures, this dynamic process can be "frozen" on the NMR timescale, allowing for the direct observation of individual conformers. acs.orgunibas.it

A notable study on Stannane, cyclohexyltrimethyl- utilized low-temperature ¹³C NMR to investigate its chair-chair conformational interconversion, providing direct evidence of the distinct axial and equatorial conformers. acs.orgacs.org

Table 1: Conformational Analysis of Stannane, Cyclohexyltrimethyl- by Variable-Temperature ¹³C NMR

TemperatureConformational StateKey Spectroscopic Observation
Room Temperature (~25 °C)Fast ExchangeA single set of time-averaged peaks is observed for the cyclohexane carbons due to rapid chair-chair interconversion.
Low Temperature (e.g., -69 °C)Slow Exchange ("Frozen" Conformation)The single peaks for the cyclohexane carbons split into pairs, corresponding to the distinct signals of the axial and equatorial conformers, which are no longer rapidly interconverting. acs.orgacs.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it highly effective for molecular weight determination and structural analysis. diabloanalytical.comsisweb.comsisweb.com When coupled with separation techniques, MS is a cornerstone of chemical speciation. nih.govresearchgate.net

For Stannane, cyclohexyltrimethyl-, electron ionization (EI) is a common method used to generate ions. The resulting mass spectrum displays a molecular ion peak corresponding to the intact molecule's mass and a series of fragment ion peaks. This fragmentation pattern acts as a molecular fingerprint, aiding in its identification. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for Stannane, cyclohexyltrimethyl-. nist.govnih.gov

Table 2: Principal Mass Spectral Peaks for Stannane, Cyclohexyltrimethyl- (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Possible Fragment Ion
165100.0[Sn(CH₃)₃]⁺
24738.0[M - CH₃]⁺ (Loss of a methyl group)
8321.0[C₆H₁₁]⁺ (Cyclohexyl cation)
13519.0[SnCH₃]⁺
2629.0[M]⁺ (Molecular Ion)

Data derived from the NIST Mass Spectrometry Data Center. nist.govnih.gov

Hyphenated Chromatographic-Spectroscopic Techniques

To analyze complex environmental or biological samples, a separation step is required prior to spectroscopic detection. Hyphenated techniques, which couple a chromatographic system to a spectrometer, are the most powerful and widely used tools for the speciation of organotin compounds. researchgate.netpjoes.comelte.hu

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and common technique for organotin analysis. analchemres.orgscilit.com Volatile or derivatized compounds are separated in a gas chromatograph before being introduced into the mass spectrometer for detection. The high sensitivity and resolution of GC-MS make it ideal for identifying and quantifying trace levels of organotins. analchemres.orgtandfonline.com However, for polar species, a chemical derivatization step is often necessary to increase their volatility. analchemres.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative to GC-MS, particularly for polar, less volatile, or thermally unstable compounds. rsc.orgnih.govrsc.org A key advantage is that it often eliminates the need for the derivatization step, simplifying sample preparation and preventing potential artifacts. researchgate.netrsc.org High-performance liquid chromatography (HPLC) is typically used for the separation. nih.govspeciation.netresearchgate.net

Gas Chromatography-Atomic Emission Spectrometry (GC-AES): This technique combines the separation power of GC with an element-specific detector. nih.govnih.govscispace.com The atomic emission spectrometer can be set to detect the specific wavelength of light emitted by tin atoms in a plasma. nih.govuantwerpen.be This provides excellent selectivity, allowing for the quantification of tin-containing compounds even in the presence of complex co-eluting matrix components. rsc.org

Table 3: Comparison of Hyphenated Spectroscopic Techniques for Organotin Speciation

TechniquePrincipleAdvantagesConsiderations
GC-MSSeparation of volatile compounds by GC, followed by detection based on mass-to-charge ratio by MS. nih.govHigh resolution, high sensitivity, provides structural information from fragmentation patterns. analchemres.orgtandfonline.comOften requires chemical derivatization for polar organotins to increase volatility. analchemres.org
LC-MSSeparation of compounds in the liquid phase by HPLC, followed by detection by MS. nih.govresearchgate.netNo derivatization required, suitable for polar and thermally labile compounds, high sensitivity. researchgate.netrsc.orgMobile phase composition must be compatible with the MS interface. researchgate.net
GC-AESSeparation by GC, followed by atomization of the eluent in a plasma and detection of element-specific atomic emission wavelengths. nih.govuantwerpen.beHighly element-specific, excellent selectivity against matrix interferences, good for trace analysis. nih.govrsc.orgProvides elemental composition but not the detailed structural information of MS. scispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.